ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-ACETAMIDOPHENYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-ACETAMIDOPHENYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and an acetamidophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-ACETAMIDOPHENYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the acetamidophenyl group. Common reagents used in these reactions include ethyl chloroformate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-ACETAMIDOPHENYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-ACETAMIDOPHENYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-ACETAMIDOPHENYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL ((3-(1,3-BENZOXAZOL-2-YL)-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: Another complex organic compound with a different structure but similar applications in research and industry.
Uniqueness
ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(4-ACETAMIDOPHENYL)AMINO]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 5-[(4-acetamidoanilino)methyl]-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O4/c1-3-27-16(26)13-12(24(23-20-13)15-14(17)21-28-22-15)8-18-10-4-6-11(7-5-10)19-9(2)25/h4-7,18H,3,8H2,1-2H3,(H2,17,21)(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGIHNWBRYWGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CNC3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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